Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate

Catalog No.
S13256853
CAS No.
63082-99-5
M.F
C21H35NaO4
M. Wt
374.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate

CAS Number

63082-99-5

Product Name

Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate

IUPAC Name

sodium;8-(5-carboxy-4-hexylcyclohex-2-en-1-yl)octanoate

Molecular Formula

C21H35NaO4

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C21H36O4.Na/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);/q;+1/p-1

InChI Key

ZNBZNWFTONMVPR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)[O-].[Na+]

Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring and multiple functional groups. Its molecular formula is C18H32O3NaC_{18}H_{32}O_3Na, and it has a molecular weight of approximately 322.45 g/mol. This compound is notable for its sodium salt form, which enhances its solubility in aqueous solutions, making it suitable for various applications in both research and industrial settings.

  • Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the carboxylic acid group into alcohols, employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by halogens or nucleophiles.

These reactions are crucial for synthesizing derivatives and exploring the compound's reactivity under different conditions.

Research into the biological activity of Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate suggests potential interactions with various biomolecules. It may modulate enzymatic activities or receptor functions, contributing to therapeutic effects. Preliminary studies indicate that it could possess anti-inflammatory properties and might be explored for its role in drug development, particularly in conditions involving metabolic dysregulation.

The synthesis of Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate typically involves the following steps:

  • Starting Material: The process begins with 5-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid.
  • Neutralization: This acid is reacted with sodium hydroxide to form the sodium salt. The reaction conditions must be carefully controlled to ensure complete conversion without unwanted side reactions.
  • Purification: The resulting product is purified through crystallization or chromatography to achieve the desired purity for further applications.

In industrial settings, the synthesis may be scaled up using optimized methods to enhance yield and consistency .

Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate finds diverse applications across various fields:

  • Organic Chemistry: It serves as a reagent in organic synthesis and as a standard in analytical chemistry.
  • Biochemistry: The compound is investigated for its interactions with proteins and enzymes, potentially acting as a stabilizer or modulator.
  • Pharmaceuticals: Its therapeutic potential is being explored for various medical conditions, particularly those related to inflammation and metabolic disorders.
  • Industrial Uses: It is utilized in the production of specialty chemicals and materials, including surfactants and emulsifiers.

Interaction studies of Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate are essential for understanding its biological mechanisms. Research indicates that it may interact with specific enzymes or receptors, influencing their activity. These interactions could lead to significant biological effects, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate. Here are some notable examples:

Compound NameStructural FeaturesKey Differences
5-Carboxy-4-hexylcyclohexeneSimilar cyclohexene structure but lacks sodium salt formMore hydrophobic due to absence of ionic character
Potassium 5-carboxy-4-hexylcyclohexeneSimilar structure with potassium instead of sodiumDifferences in solubility and reactivity due to cation type
Disodium 5-carboxylato-4-hexylcyclohexeneContains two sodium ionsHigher ionic strength may influence solubility and reactivity

Uniqueness

Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate stands out due to its specific sodium salt form, which affects its solubility, reactivity, and biological interactions compared to its potassium counterpart. This unique property enhances its applicability in various chemical and biological contexts .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

374.24330388 g/mol

Monoisotopic Mass

374.24330388 g/mol

Heavy Atom Count

26

General Manufacturing Information

2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, sodium salt (1:1): ACTIVE
2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, sodium salt (1:?): ACTIVE

Dates

Modify: 2024-08-10

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